molecular formula C20H25N3O2 B5834949 3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B5834949
M. Wt: 339.4 g/mol
InChI Key: IIKNYFYCJFRNPU-UHFFFAOYSA-N
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Description

3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with an ethoxy group and a 4-methylpiperazin-1-yl phenyl group, making it a valuable molecule in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 3-ethoxybenzoic acid with 4-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond . The reaction conditions usually include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream signaling effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
  • 3-chloro-4-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethoxy group and the 4-methylpiperazin-1-yl moiety enhances its solubility and binding affinity to certain targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-25-19-6-4-5-16(15-19)20(24)21-17-7-9-18(10-8-17)23-13-11-22(2)12-14-23/h4-10,15H,3,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKNYFYCJFRNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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